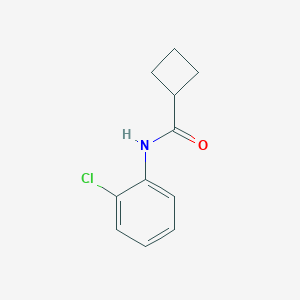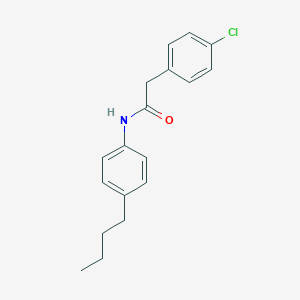
N-(4-chlorophenyl)-2-(1-naphthyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-(1-naphthyloxy)acetamide, commonly known as CNA, is a chemical compound that has been used in scientific research for its potential as a therapeutic agent. CNA belongs to a class of compounds called amides and has been studied for its potential use in treating various diseases, including cancer, inflammation, and pain.
Wirkmechanismus
The mechanism of action of CNA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and division. CNA has been shown to inhibit the activity of the enzyme histone deacetylase, which plays a role in regulating gene expression and cell growth.
Biochemical and physiological effects:
CNA has been shown to have a variety of biochemical and physiological effects. In addition to its anti-proliferative, anti-inflammatory, and analgesic effects, CNA has also been shown to have antioxidant properties and to be able to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
CNA has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been shown to have low toxicity in animal studies. However, CNA has some limitations as well. It is not very soluble in water, which can make it difficult to work with in some experiments. Additionally, more research is needed to fully understand the potential side effects of CNA.
Zukünftige Richtungen
There are several potential future directions for research on CNA. One area of interest is the development of CNA-based therapies for cancer and other diseases. Researchers are also interested in exploring the potential use of CNA in combination with other drugs or therapies to enhance its effectiveness. Additionally, further research is needed to fully understand the mechanism of action of CNA and to identify any potential side effects.
Synthesemethoden
The synthesis of CNA involves a multi-step process that includes the reaction of 4-chloroaniline with 1-naphthol to form 4-chloro-1-naphthol. This intermediate product is then reacted with chloroacetyl chloride to form CNA.
Wissenschaftliche Forschungsanwendungen
CNA has been studied extensively for its potential use in cancer therapy. Research has shown that CNA has anti-proliferative effects on cancer cells and can induce apoptosis, or programmed cell death, in cancer cells. CNA has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Eigenschaften
Molekularformel |
C18H14ClNO2 |
|---|---|
Molekulargewicht |
311.8 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-2-naphthalen-1-yloxyacetamide |
InChI |
InChI=1S/C18H14ClNO2/c19-14-8-10-15(11-9-14)20-18(21)12-22-17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2,(H,20,21) |
InChI-Schlüssel |
DXBURDCVCZFBRT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B291372.png)






![2-ethoxy-N-(4-{4-[(2-ethoxybenzoyl)amino]benzyl}phenyl)benzamide](/img/structure/B291384.png)



![[1,1'-Biphenyl]-4-yl 2-ethoxybenzoate](/img/structure/B291389.png)